molecular formula C13H7Cl3F3N3O B3040990 N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2,4-dichlorophenyl)urea CAS No. 256471-21-3

N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2,4-dichlorophenyl)urea

Cat. No.: B3040990
CAS No.: 256471-21-3
M. Wt: 384.6 g/mol
InChI Key: DTWZOTDCNKCZHF-UHFFFAOYSA-N
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Description

N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2,4-dichlorophenyl)urea is a chemical compound characterized by its complex molecular structure, which includes a pyridyl ring substituted with chlorine and trifluoromethyl groups, and a phenyl ring substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2,4-dichlorophenyl)urea typically involves multiple steps, starting with the preparation of the pyridyl and phenyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases, such as sodium hydride, and coupling reagents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process is optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of specific chemical modifications on biological systems. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2,4-dichlorophenyl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-chlorophenyl)urea

  • N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3,4-dichlorophenyl)urea

  • N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-chlorophenyl)urea

Uniqueness: N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2,4-dichlorophenyl)urea is unique due to its specific arrangement of chlorine and trifluoromethyl groups, which can influence its reactivity and biological activity. This arrangement may provide advantages in certain applications compared to similar compounds.

Properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3N3O/c14-7-1-2-9(8(15)5-7)20-12(23)22-11-4-6(13(17,18)19)3-10(16)21-11/h1-5H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWZOTDCNKCZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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